molecular formula C14H10ClNO4 B3751091 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid

2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid

Cat. No. B3751091
M. Wt: 291.68 g/mol
InChI Key: AEPCVSVGZVEBQU-XYOKQWHBSA-N
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Description

The compound “2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid” is a complex organic molecule. It consists of a 2-furyl acrylic acid moiety, which is substituted at the 2-position with a 2-chlorobenzoyl amino group . This compound is related to 3-(2-furyl)acrylic acid and 3-((2-chlorobenzoyl)amino)benzoic acid , but has a unique structure due to the presence of both the furyl and chlorobenzoyl groups.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-(2-furyl)acrylic acid and its derivatives have been synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid using various organocatalysts . The reaction conditions were optimized to afford good to excellent yields of the acrylic acids under solvent-free conditions .


Molecular Structure Analysis

The molecular formula of “2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid” is C14H10ClNO4 . This indicates that the molecule contains 14 carbon atoms, 10 hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms .


Chemical Reactions Analysis

In a reported synthesis of related compounds, the substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .

Future Directions

The future directions for research on “2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid” and related compounds could include further exploration of their synthesis, characterization, and potential applications. These compounds could serve as sustainable chemical building units, starting from carbohydrate-derived precursors . Further studies could also explore their potential biological activities and mechanisms of action.

properties

IUPAC Name

(E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-11-6-2-1-5-10(11)13(17)16-12(14(18)19)8-9-4-3-7-20-9/h1-8H,(H,16,17)(H,18,19)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPCVSVGZVEBQU-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-{[(2-chlorophenyl)carbonyl]amino}-3-(furan-2-yl)prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid
Reactant of Route 2
2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid
Reactant of Route 3
2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid
Reactant of Route 4
Reactant of Route 4
2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid
Reactant of Route 5
2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid
Reactant of Route 6
2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid

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